Methyl 3-(5,5-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate
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Overview
Description
Methyl 3-(5,5-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate is an organic compound with a complex structure that includes a cyclohexene ring with a ketone group and a propanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5,5-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate typically involves the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with methyl acrylate under basic conditions. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5,5-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(5,5-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(5,5-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate involves its interaction with specific molecular targets. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. These pathways often involve the reduction of the ketone group and subsequent interactions with cellular proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Dimedone: 5,5-Dimethylcyclohexane-1,3-dione, a precursor in the synthesis of the compound.
Methyl acrylate: Used in the initial reaction to form the ester group.
Cyclohexanone derivatives: Compounds with similar cyclohexene structures and reactivity.
Uniqueness
Methyl 3-(5,5-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate is unique due to its combination of a cyclohexene ring with a ketone and ester functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
61188-03-2 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 3-(5,5-dimethyl-6-oxocyclohexen-1-yl)propanoate |
InChI |
InChI=1S/C12H18O3/c1-12(2)8-4-5-9(11(12)14)6-7-10(13)15-3/h5H,4,6-8H2,1-3H3 |
InChI Key |
KHSKWRDOKKOLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C(C1=O)CCC(=O)OC)C |
Origin of Product |
United States |
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